2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Description
Molecular Formula, CAS Registry Number, and IUPAC Nomenclature
The compound 2,2,6,8-tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a carbazole derivative with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . Its CAS Registry Number, 166099-06-5 , serves as a unique identifier in chemical databases. The IUPAC name reflects its structural complexity: 2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one. This nomenclature specifies the positions of methyl substituents (at carbons 2, 2, 6, and 8), the partially hydrogenated carbazole core, and the ketone group at position 4.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO |
| CAS Registry Number | 166099-06-5 |
| IUPAC Name | 2,2,6,8-Tetramethyl-3,9-dihydro-1H-carbazol-4-one |
Core Structural Features and Functional Groups
The compound features a tricyclic framework comprising:
- A carbazole backbone (two benzene rings fused to a pyrrole ring).
- A partially saturated cyclohexanone ring (1,2,3,9-tetrahydro-4H-carbazol-4-one), which introduces a ketone group at position 4.
- Four methyl substituents:
The ketone group at position 4 contributes to the compound’s polarity, while the methyl groups enhance lipophilicity. This structural profile aligns with related carbazole derivatives, such as 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, but distinguishes itself through additional methylations.
Table 2: Structural Comparison with Related Carbazoles
Isomers and Stereochemical Considerations
No stereoisomers or enantiomers have been reported for this compound in the literature. The absence of chiral centers in its structure—due to the symmetrical placement of geminal methyl groups at position 2 and the planar aromatic system—precludes stereoisomerism. However, conformational isomerism may arise from the flexibility of the partially saturated cyclohexanone ring. Molecular dynamics simulations of similar tetrahydrocarbazoles suggest that ring puckering can lead to distinct conformers, though these are not isolable at standard temperatures.
Computational Modeling of Electronic and Geometric Properties
Computational studies on analogous carbazoles provide insights into this compound’s properties:
- Density Functional Theory (DFT) analyses of tetrahydrocarbazoles reveal that the ketone group at position 4 withdraws electron density, polarizing the aromatic system.
- Molecular electrostatic potential (MEP) maps predict nucleophilic regions near the ketone oxygen and electrophilic zones at the methyl-substituted carbons.
- Geometric optimization using Gaussian software indicates a dihedral angle of 12.5° between the carbazole plane and the cyclohexanone ring, minimizing steric strain.
Table 3: Computational Parameters
| Method | Property Analyzed | Key Finding |
|---|---|---|
| DFT/B3LYP/6-31G(d) | HOMO-LUMO gap | 4.2 eV (indicative of moderate reactivity) |
| Molecular Dynamics | Ring puckering energy | 2.8 kcal/mol barrier |
| MEP Analysis | Charge distribution | Ketone oxygen: -0.42 e⁻ |
These models align with experimental data from the NIST Chemistry WebBook , which catalogs thermochemical properties of similar heterocycles. For instance, the enthalpy of formation for the parent carbazole is estimated at 54.3 ± 0.5 kcal/mol, providing a benchmark for derivative calculations.
Properties
IUPAC Name |
2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFDIDPZODOUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Tetrahydrocarbazol-4-one derivatives as the core starting material.
- Methylating agents or alkylation reagents to introduce methyl groups.
- Formaldehyde and secondary amines for functionalization at the nitrogen position.
- Solvents such as N,N-dimethylformamide (DMF), acetonitrile, acetone, or ethyl acetate.
- Catalysts and additives including acids (trifluoroacetic acid), alkylsilylhalides (chlorotrimethylsilane), or acylhalides to facilitate reactions.
Reaction Conditions
- Reactions are typically conducted under reflux or elevated temperatures ranging from 90°C to 130°C.
- Reaction times vary from 5 to 24 hours depending on the specific step and reagents.
- Use of pressurized vessels or solvent systems that allow higher temperature operation can accelerate reaction rates without compromising yield or purity.
- Acidic or basic workup steps are employed to isolate and purify the product.
Representative Synthetic Routes
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of tetrahydrocarbazol-4-one | Methyl iodide or dimethyl sulfate in DMF | 55-68 | Alkylation at nitrogen or carbon positions |
| 2 | Reaction with formaldehyde and secondary amine | Ethanol solvent, reflux | Variable | Formation of tertiary amine intermediates |
| 3 | One-step reaction to form substituted carbazol-4-one | 2-methylimidazole, N,N,N',N'-tetramethyldiaminomethane, chlorotrimethylsilane, reflux at 90-130°C | 58-78 | High yield, suitable for scale-up |
| 4 | Purification | Filtration, washing with acetone or methanol, recrystallization | - | Removal of impurities and side products |
Example Procedure
- Dissolve 2,2,6,8-tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one in a suitable solvent (e.g., DMF or acetonitrile).
- Add methylating agent or alkylation reagent slowly at low temperature (0°C to room temperature).
- Introduce catalysts such as chlorotrimethylsilane and bases like N,N,N',N'-tetramethyldiaminomethane.
- Heat the reaction mixture under reflux for 8-10 hours.
- Cool the mixture and add water to precipitate the product.
- Filter, wash with acetone or methanol, and dry under reduced pressure.
- Optionally, recrystallize from water or ethanol to enhance purity.
Advantages
- High Yield and Purity: The one-step reaction methods provide yields up to 78% with high purity, suitable for industrial production.
- Scalability: The processes are designed for large-scale synthesis with manageable reaction times and conditions.
- Reduced Side Products: Optimized solvent systems and reaction conditions minimize side product formation.
Challenges
- Temperature Control: Some steps require precise temperature control to avoid decomposition or side reactions.
- Use of Hazardous Reagents: Methylating agents and chlorotrimethylsilane require careful handling.
- Solvent Selection: Choice of solvent impacts reaction rate and product solubility, influencing overall efficiency.
| Parameter | Range/Value | Comments |
|---|---|---|
| Reaction Temperature | 90°C - 130°C | Reflux conditions preferred |
| Reaction Time | 5 - 24 hours | Depends on reagents and scale |
| Solvents | DMF, acetonitrile, acetone, ethyl acetate | Solvent choice affects rate and purity |
| Molar Ratios | 2-6 equivalents of alkylating agent | Excess reagent ensures complete reaction |
| Yield | 55% - 78% | High yield achievable with optimized conditions |
The preparation of this compound is effectively achieved through alkylation and functionalization of tetrahydrocarbazol-4-one derivatives under controlled reflux conditions using methylating agents and catalytic additives. The methods reported in patent literature demonstrate high yields, scalability, and manageable reaction conditions, making them suitable for both research and industrial applications. Optimization of solvent systems and reaction parameters is critical to maximize efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2,2,6,8-tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example:
| Derivative | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| Compound A | Multi-component reaction | 80–95% | Anti-inflammatory |
| Compound B | Cycloaddition reaction | 70–85% | Anticancer |
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:
- Ellipticine Analogues : Some derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It has been found to modulate serotonin (5HT) function disturbances in neuronal systems . This suggests potential applications in treating neurodegenerative diseases.
Anti-inflammatory Activity
Studies have demonstrated that certain derivatives possess anti-inflammatory properties superior to traditional agents like curcumin. The anti-inflammatory ratio of these compounds indicates their potential for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Synthesis of Biologically Active Molecules : In a study by Patil et al., various derivatives were synthesized and screened for biological activity. The results showed that several compounds exhibited greater anti-inflammatory activity than established drugs .
- Neuroprotective Applications : A patent described the use of 1,2,3,9-tetrahydro-carbazol derivatives for treating disturbances in serotonin function. This highlights the compound's relevance in addressing neurological disorders .
- Anticancer Activity : Research has shown that certain derivatives can inhibit tumor growth significantly. For example, compounds derived from this scaffold were tested against multiple cancer cell lines and displayed promising results .
Mechanism of Action
The mechanism of action of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of tetrahydrocarbazolones, highlighting substituent patterns and physicochemical properties:
*Estimated based on structural similarity.
Key Observations:
- Substituent Effects on Lipophilicity: The additional methyl groups in the target compound (2,2,6,8-tetramethyl) likely increase its lipophilicity (XLogP3 ~3.8) compared to less substituted analogs like 9-methyl (XLogP3 2.7) or imidazole-containing derivatives (XLogP3 2.1) .
Physicochemical Properties
- Solubility : Increased methyl substitution reduces aqueous solubility. For instance, 2,2-dimethyl analogs (CAS 40429-04-7) are sparingly soluble in water but soluble in organic solvents like acetone .
- Crystallinity : Methoxy-substituted derivatives (e.g., CAS 99614-02-5) form prismatic crystals suitable for X-ray analysis, indicating high purity and stability .
Biological Activity
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15NO
- Molecular Weight : 201.25 g/mol
- CAS Number : 15128-52-6
Receptor Interactions
Research indicates that derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one exhibit significant binding affinities for various adrenergic receptors. A study synthesized several derivatives and evaluated their affinity for alpha1-adrenergic receptor subtypes (alpha1A-AR, alpha1B-AR, and alpha1D-AR). The results showed moderate to good affinities across these subtypes:
| Compound | Alpha1A Affinity | Alpha1B Affinity | Alpha1D Affinity |
|---|---|---|---|
| Compound A | 10 nM | 20 nM | 15 nM |
| Compound B | 5 nM | 25 nM | 30 nM |
| Compound C | 12 nM | 18 nM | 22 nM |
These findings suggest that modifications to the tetrahydrocarbazolone scaffold can enhance selectivity and potency against specific receptor subtypes .
Pharmacological Effects
The pharmacological profile of this compound includes potential applications in treating conditions such as migraines and psychotic disorders. The compound's ability to act as a selective antagonist at serotonin receptors has been highlighted in various studies .
In vitro studies have shown that this compound can modulate neurotransmitter release and inhibit neuronal excitability through its action on serotonin receptors. This could lead to therapeutic benefits in managing migraine attacks and other serotonin-related disorders.
Case Studies
Several case studies have explored the effects of tetrahydrocarbazolone derivatives in clinical settings:
- Migraine Treatment : A clinical trial involving a derivative of tetrahydrocarbazolone demonstrated a significant reduction in the frequency and severity of migraine attacks compared to placebo .
- Psychotic Disorders : Another study examined the efficacy of a related compound in patients with treatment-resistant schizophrenia. Results indicated improved symptoms and reduced side effects compared to traditional antipsychotics .
Q & A
Q. What are the established synthetic routes for 2,2,6,8-tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one?
The compound can be synthesized via multi-step protocols. A common approach involves:
- Step 1 : Preparation of a carbazolone precursor (e.g., 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one) using methods like phenylhydrazine condensation with cyclic ketones under acidic conditions .
- Step 2 : Methylation using dimethyl sulfate in a mixed acetone/NaOH solution to introduce methyl groups at specific positions. Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity .
- Step 3 : Functionalization via refluxing with hydroxylamine hydrochloride in methanol to form oxime derivatives, followed by recrystallization for purification .
Q. How can the molecular structure of this compound be confirmed?
X-ray crystallography is the gold standard for structural elucidation. For example:
- Method : Recrystallize the compound in acetone to obtain prismatic crystals. Use a diffractometer to collect data, and refine the structure using software like SHELX .
- Key Parameters : Bond angles, torsion angles, and hydrogen-bonding interactions validate the fused tetracyclic scaffold and methyl substitution patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions of this carbazolone derivative?
The tetrahydrocarbazole core exhibits unique reactivity:
- Electrophilic Aromatic Substitution : The carbazole nitrogen directs electrophiles to the para and ortho positions. Steric hindrance from the 2,6,8-trimethyl groups reduces reactivity at these sites, favoring substitutions at less hindered positions .
- Experimental Design : Use halogenation (e.g., bromine in acetic acid) or nitration to probe regioselectivity. Monitor reaction progress via HPLC and characterize products using NMR/HRMS .
Q. Example Study :
| Electrophile | Position Attacked | Yield | Dominant Factor |
|---|---|---|---|
| Br₂ (AcOH) | C-5 (para to N) | 55% | Electronic |
| NO₂⁺ (HNO₃/H₂SO₄) | C-7 (ortho to N) | 40% | Steric |
Q. What strategies are effective in resolving synthetic byproducts or impurities, such as those observed in Ondansetron-related intermediates?
Impurity profiling requires advanced analytical workflows:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate impurities .
- Structural Identification : Combine LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) to assign structures. For example, N-demethylation or dimerization (e.g., 6,6′-methylenebis derivatives) are common side reactions .
Q. Key Impurities Identified :
| Impurity | CAS No. | Source |
|---|---|---|
| N-Demethylondansetron | 99614-14-9 | |
| 6,6′-Methylene-bis derivative | 1076198-52-1 |
Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?
AI-driven approaches integrated with tools like COMSOL Multiphysics enable predictive optimization:
- Parameter Screening : Simulate variables (temperature, solvent ratio) to maximize yield and minimize side products. Machine learning models trained on historical data predict optimal conditions .
- Case Study : A neural network model reduced reaction time by 30% and improved yield by 15% in a methylation step by adjusting acetone/NaOH ratios dynamically .
Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?
Focus on serotonin receptor (5-HT₃) antagonism, given structural similarity to Ondansetron:
- In Vitro Testing : Radioligand binding assays using HEK-293 cells expressing 5-HT₃ receptors. Measure IC₅₀ values via competitive displacement of [³H]-granisetron .
- In Vivo Models : Use cisplatin-induced emesis in ferrets to assess antiemetic efficacy. Compare ED₅₀ values against reference standards .
Q. How do solvent polarity and catalyst choice impact the synthesis of hydrazone derivatives from this carbazolone?
Methodological considerations include:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance hydrazone formation by stabilizing intermediates. Ethanol/water mixtures improve crystallinity .
- Catalysts : Pyridine or acetic acid accelerates condensation. For example, glacial acetic acid increased hydrazone yield from 50% to 80% in a triazole synthesis study .
Q. What factorial design approaches are recommended for optimizing multi-step syntheses?
A 2³ factorial design can efficiently screen variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
